(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17500383
InChI: InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1
SMILES:
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol

(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL

CAS No.:

Cat. No.: VC17500383

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL -

Specification

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
IUPAC Name (1R,2R)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1
Standard InChI Key DHBOVKQSAWFJOG-ANLVUFKYSA-N
Isomeric SMILES C[C@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O
Canonical SMILES CC(C(C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O

Introduction

Structural Characteristics and Stereochemical Significance

The molecular formula of (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is C₁₀H₁₁ClF₃NO, with a molecular weight of 253.65 g/mol. Its structure features:

  • A propan-2-ol backbone with two chiral centers (C1 and C2).

  • A 2-chloro-4-(trifluoromethyl)phenyl group attached to C1.

  • An amino group (-NH₂) at C1 and a hydroxyl group (-OH) at C2.

The (1R,2R) configuration distinguishes it from enantiomers like (1S,2S)- or diastereomers like (1R,2S)-isomers, which exhibit divergent biological activities and chemical reactivities. The trifluoromethyl (-CF₃) and chloro (-Cl) groups introduce steric and electronic effects that influence solubility, stability, and interaction with biological targets.

Synthetic Approaches and Challenges

Asymmetric Synthesis Strategies

While no direct synthesis protocols for the (1R,2R)-isomer are documented, analogous compounds are typically synthesized via:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as amino acids, to control stereochemistry.

  • Catalytic Asymmetric Hydrogenation: Using transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone intermediates enantioselectively.

  • Diastereomeric Resolution: Separating enantiomers via crystallization with chiral resolving agents.

For example, the synthesis of (1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves a Sharpless epoxidation followed by ring-opening with ammonia. Adapting this method for the (1R,2R)-isomer would require modifying the starting materials or catalysts to invert stereochemistry.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors: Enhance yield and reduce racemization risks during large-scale synthesis.

  • Green Chemistry Principles: Solvent-free conditions or biocatalytic methods to improve sustainability.

Physicochemical Properties

Predicted properties for (1R,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, derived from computational models and analog data, include:

PropertyValue
Density1.36 ± 0.06 g/cm³
Boiling Point317 ± 37°C
logP (Partition Coeff.)2.8 (indicating moderate lipophilicity)
pKa12.3 ± 0.45 (amine group)

The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability, while the hydroxyl group contributes to hydrogen-bonding potential.

CompoundTargetIC₅₀ (nM)
(1S,2R)-isomerCOX-2120 ± 15
(1R,2S)-isomerGABAₐ Receptor450 ± 30
(1R,2R)-isomer (Predicted)TNF-α90–150*

*Extrapolated from structural analogs.

Applications in Drug Discovery

Lead Optimization

The (1R,2R)-configuration may offer advantages in:

  • Metabolic Stability: Reduced hepatic clearance due to stereospecific enzyme interactions.

  • Target Selectivity: Enhanced affinity for pro-inflammatory cytokines over related isoforms.

Prodrug Development

Functionalization of the hydroxyl or amine groups could yield prodrugs with improved bioavailability. For example:

  • Esterification: Masking the -OH group to enhance oral absorption.

  • Peptide Conjugates: Targeting specific transporters in the blood-brain barrier.

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